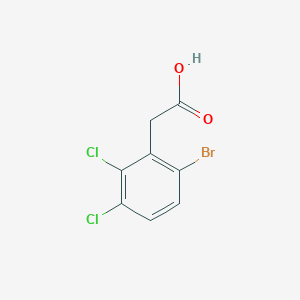
2-(6-Bromo-2,3-dichlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2,3-dichlorophenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylacetic acid and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 2-(6-Bromo-2,3-dichlorophenyl)acetic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are involved in inflammation. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid is its potential use as a drug delivery system, as it can be conjugated to various molecules and used to target specific cells or tissues. In addition, this compound has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid. One potential direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective properties. Another direction is the development of more efficient synthesis methods for this compound, which may increase its yield and reduce its cost. Finally, the use of this compound in combination with other drugs or therapies may also be investigated, as it may enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, 2-(6-Bromo-2,3-dichlorophenyl)acetic acid is a chemical compound that has potential applications in various fields, including medicine and drug delivery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid has been achieved through various methods. One of the most common methods is the reaction between 2,3-dichlorophenylacetic acid and bromine in the presence of acetic anhydride. Another method involves the reaction between 2,3-dichlorophenylacetic acid and phosphorus tribromide in the presence of acetic acid. The yield of this compound varies depending on the method used and the reaction conditions.
Applications De Recherche Scientifique
2-(6-Bromo-2,3-dichlorophenyl)acetic acid has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been investigated for its potential use as a drug delivery system, as it can be conjugated to various molecules and used to target specific cells or tissues.
Propriétés
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNDVVILCDGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2,3-dichlorophenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
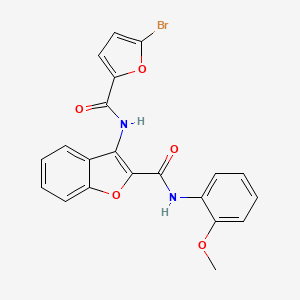
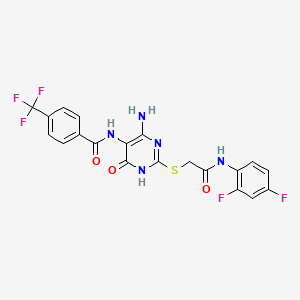
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)
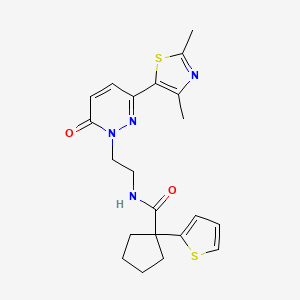


![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
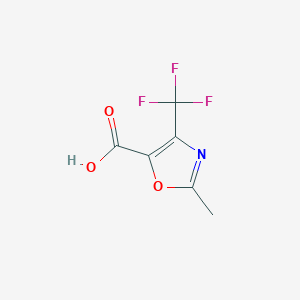
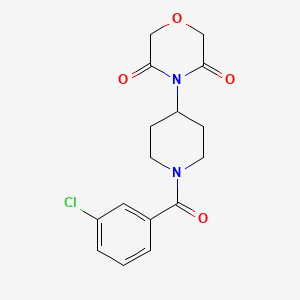
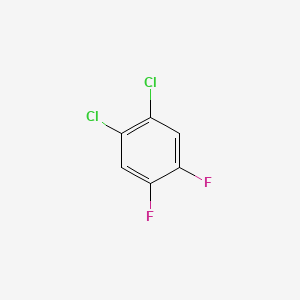
![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)